molecular formula C15H11N5O3 B5785396 N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5785396
M. Wt: 309.28 g/mol
InChI Key: VLEHWDPGCUPMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H11N5O3 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-3-(1H-tetrazol-1-yl)benzamide is 309.08618923 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c21-15(17-11-4-5-13-14(7-11)23-9-22-13)10-2-1-3-12(6-10)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHWDPGCUPMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a tetrazole and a benzamide group, contributing to its unique biological profile. The molecular formula is C15H12N4O3C_{15}H_{12}N_4O_3, with a molecular weight of 284.28 g/mol. Its structure can be represented as follows:

N 1 3 benzodioxol 5 yl 3 1H tetrazol 1 yl benzamide\text{N 1 3 benzodioxol 5 yl 3 1H tetrazol 1 yl benzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Benzodioxole : Derived from catechol and formaldehyde under acidic conditions.
  • Tetrazole Introduction : Achieved via [3+2] cycloaddition reactions between azides and nitriles.
  • Benzamide Formation : Accomplished through the reaction of the benzodioxole derivative with appropriate amines.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antidiabetic Activity

In vitro studies have shown that derivatives of benzodioxole can inhibit α-amylase, an enzyme involved in carbohydrate digestion. For instance, related compounds demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong potential for managing diabetes by lowering blood glucose levels .

2. Anticancer Properties

Recent studies have highlighted the anticancer efficacy of benzodioxole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzodioxole derivatives have been reported to exhibit activity against several bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Antidiabetic Efficacy

In an experimental model using streptozotocin-induced diabetic mice, treatment with a related benzodioxole compound led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This evidence supports the potential use of these compounds in diabetes management.

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of various benzodioxole derivatives on human cancer cell lines. Compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Acarbose-α-Amylase Inhibitor2.593
Myricetin-α-Amylase Inhibitor30
This compoundSee aboveAntidiabetic & Anticancer0.68 - 65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.